Glycosylation Architecture: Unique (1→3) Interglycosidic Linkage vs. Independent Bis-Glycosylation in Clemastanin B
The target compound carries two glucose units linked via a β-(1→3) interglycosidic bond at the 4'-O position of the lariciresinol core, forming a linear diglucoside chain. By contrast, clemastanin B (7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside) possesses two independently attached glucose units at the 4-O and 4'-O positions with no interglycosidic linkage . The monoglucoside lariciresinol 4-O-β-D-glucopyranoside carries only a single glucose at the 4-O position . The (1→3) linkage creates a distinct spatial orientation of the terminal glucose, altering the compound's hydrogen-bond donor/acceptor topology relative to both clemastanin B and the monoglucoside. This differential architecture is confirmed by the original isolation and structural characterization studies using NMR and mass spectrometry .
| Evidence Dimension | Glycosylation pattern and interglycosidic bond type |
|---|---|
| Target Compound Data | 4'-O-β-D-glucopyranosyl-(1→3)-β-D-glucopyranoside (linear diglucoside at single position; β-(1→3) linkage) |
| Comparator Or Baseline | Clemastanin B: 4,4'-bis-O-β-D-glucopyranoside (two independent glucose units; no interglycosidic bond). Lariciresinol 4-O-β-D-glucopyranoside: single glucose at 4-O position. Lariciresinol 4'-O-β-D-glucopyranoside: single glucose at 4'-O position. |
| Quantified Difference | Structural: 2 glucose units in serial (1→3) linkage at 4'-O (target) vs. 2 independent glucose units at 4-O and 4'-O (clemastanin B) vs. 1 glucose unit (monoglucosides) |
| Conditions | Structures established by 1H-NMR, 13C-NMR, and mass spectrometry from isolated natural products |
Why This Matters
The glycosidic architecture dictates molecular recognition by lectins, glycosidases, and carbohydrate-binding proteins; the (1→3) linkage renders this compound a distinct chemical entity that cannot be mimicked by clemastanin B or monoglucosides in target-engagement studies.
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